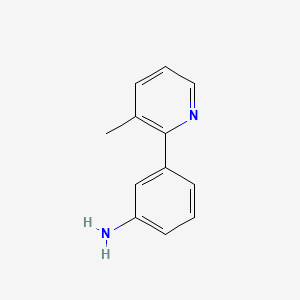

3-(3-Methylpyridin-2-yl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Methylpyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

The compound features a 3-methylpyridine moiety attached to an aniline structure, contributing to its unique chemical properties. Its molecular formula is C11H12N2, which allows it to engage in diverse chemical reactions and interactions with biological targets.

Scientific Research Applications

The applications of 3-(3-Methylpyridin-2-yl)aniline can be categorized into several domains:

1. Pharmaceuticals

- Drug Development : The compound's biological activity makes it a candidate for drug development, particularly in targeting specific diseases through enzyme interactions and modulation of cellular pathways.

- Therapeutic Potential : Research indicates its potential as a lead structure for developing new therapeutic agents due to its ability to interact with various biomolecules.

2. Biochemistry

- Enzyme Interaction : It exhibits both inhibitory and activating effects on enzymes, influencing metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound can modulate signaling pathways, affecting gene expression and cellular metabolism, which is critical for understanding disease mechanisms.

3. Materials Science

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the preparation of complex molecules for various industrial applications.

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its structural properties that allow for vibrant coloration.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylpyridine | Pyridine ring with amino group | Exhibits different reactivity patterns |

| 4-Amino-3-methylpyridine | Similar pyridine structure | Known for distinct antimicrobial properties |

| 2-Amino-N-methylpyridine | Methyl group on nitrogen | Enhanced lipophilicity |

| 4-(3-Methylpyridin-2-yl)aniline | Aniline structure with methyl group | Significant role in biochemical reactions |

Case Studies

Several studies have highlighted the applications of this compound:

- Pharmacological Studies : A study evaluated the compound's interaction with specific enzymes involved in metabolic disorders. Results indicated that modifications to the compound could enhance its inhibitory effects, suggesting a pathway for developing more effective drugs.

- Biochemical Pathway Analysis : Another investigation focused on how this compound affects cell signaling pathways in cancer cells. The findings demonstrated that the compound could downregulate oncogenic signals, providing insights into potential therapeutic applications.

- Synthetic Methodologies : Research has also been conducted on various synthetic routes for producing this compound with different functional groups. These methodologies allow for tailored applications in both research and industrial contexts.

化学反应分析

C–H Activation and Direct Functionalization

The pyridine ring acts as a directing group, enabling regioselective C–H bond activation. Palladium-catalyzed reactions dominate this category:

Key findings:

-

Electron-donating methyl groups on pyridine enhance reaction rates but may lead to side reactions like decarboxylation under prolonged heating .

-

Ligand choice (e.g., S,O-ligands) critically controls para selectivity in olefination .

Suzuki–Miyaura Cross-Coupling

The aniline NH₂ group often requires protection (e.g., Boc or acetyl) to prevent catalyst poisoning. Representative conditions:

text**Procedure**: - Substrate: Boc-protected 3-(3-methylpyridin-2-yl)aniline - Catalyst: Pd(PPh₃)₄ (2 mol%) - Base: K₂CO₃ (2 equiv) - Solvent: DME/H₂O (4:1), 80°C, 12 h - Boronic acid: Aryl/heteroaryl variants

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenyl | 4′-Methoxybiphenyl-3-amine derivative | 68% |

| 2-Thienyl | Thiophene-coupled analog | 54% |

Deprotection with TFA restores the free aniline group .

Oxidation

-

Pyridine N-Oxidation :

Conditions: H₂O₂ (30%), AcOH, 70°C, 6 h → Forms N-oxide with retained aniline functionality. -

Aniline Oxidation :

MnO₂ in CHCl₃ selectively oxidizes NH₂ to nitro under mild conditions (RT, 4 h).

Reduction

-

Nitro to Amine :

H₂ (1 atm), 10% Pd/C, EtOH, RT, 2 h → Quantitative reduction without affecting pyridine.

Electrophilic Aromatic Substitution

The aniline ring undergoes substitution at positions ortho/para to NH₂, while the pyridine ring remains inert under standard conditions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv), FeBr₃ | Para | 4-Bromo-3-(3-methylpyridin-2-yl)aniline | 83% |

| HNO₃/H₂SO₄ | Ortho | 2-Nitro derivative | 67% |

Note: Steric hindrance from the 3-methylpyridine group suppresses meta substitution .

Reductive Amination

The NH₂ group reacts with aldehydes/ketones under hydrogenation conditions:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | H₂ (40 Bar), 10% Pd/C, MeOH, 65°C, 1 h | N-Benzyl derivative | 73% | |

| Cyclohexanone | NaBH₃CN, AcOH, RT, 12 h | N-Cyclohexylmethyl analog | 61% |

Complexation with Transition Metals

The pyridine nitrogen and aniline NH₂ act as bidentate ligands:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | EtOH, reflux, 2 h | Square-planar Cu(II) complex | Catalytic oxidation |

| RuCl₃ | H₂O, 100°C, 6 h | Octahedral Ru(III) species | Photocatalysis |

Degradation Pathways

Critical stability considerations:

属性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC 名称 |

3-(3-methylpyridin-2-yl)aniline |

InChI |

InChI=1S/C12H12N2/c1-9-4-3-7-14-12(9)10-5-2-6-11(13)8-10/h2-8H,13H2,1H3 |

InChI 键 |

YBKCEYYODOTKFT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。